Cas no 416852-69-2 (1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine)

1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine is a protected piperidine derivative featuring both a Boc (tert-butoxycarbonyl) group and a Weinreb amide functionality. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, making it valuable in multi-step synthetic routes. The N-methoxy-N-methylcarbamoyl (Weinreb amide) moiety serves as a versatile acylating agent, enabling controlled transformations into ketones or aldehydes upon reaction with organometallic reagents. This compound is particularly useful in medicinal chemistry and peptide synthesis, where selective functionalization and intermediate stability are critical. Its well-defined reactivity profile facilitates efficient incorporation into complex molecular architectures.
1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine structure
416852-69-2 structure
Product Name:1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine
CAS No:416852-69-2
MF:C14H26N2O4
MW:286.367244243622
MDL:MFCD07370046
CID:858746
Update Time:2026-04-29

1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate
    • 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine
    • tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate
    • VOUMNMSUVOACEZ-UHFFFAOYSA-N
    • 1-N-BOC-4-((N-METHOXY-N-METHYLCARBAMOYL)METHYL)PIPERIDINE
    • 5087AJ
    • AB32500
    • TRA0042258
    • SY014404
    • AB0060041
    • TERT-BUTYL 4-{[METHOXY(METHYL)CARBAMOYL]
    • 1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine
    • MDL: MFCD07370046
    • Inchi: 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3
    • InChI Key: VOUMNMSUVOACEZ-UHFFFAOYSA-N
    • SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C(N(C([H])([H])[H])OC([H])([H])[H])=O)C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 286.18900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 344
  • Topological Polar Surface Area: 59.1

Experimental Properties

  • Boiling Point: 360.2℃ at 760 mmHg
  • PSA: 59.08000
  • LogP: 1.98130

1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine Pricemore >>

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1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine Production Method

1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:416852-69-2)1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine
Order Number:A873020
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):842.0
Email:sales@amadischem.com

Additional information on 1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine

1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine: A Comprehensive Overview

The compound with CAS No. 416852-69-2, commonly referred to as 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a piperidine ring with a Boc (tert-butoxycarbonyl) protecting group and an N-methoxy-N-methylcarbamoyl substituent. The combination of these functional groups makes it a versatile building block in the synthesis of various bioactive molecules.

Recent studies have highlighted the potential of 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine in drug discovery, particularly in the development of peptide-based therapeutics. The piperidine ring, a six-membered cyclic amine, serves as a foundational structure for many bioactive compounds due to its ability to form hydrogen bonds and participate in various stereochemical interactions. The Boc group, a widely used protecting group in peptide synthesis, ensures the stability of the amine functionality during the synthesis process. The N-methoxy-N-methylcarbamoyl group further enhances the compound's reactivity and selectivity in subsequent reactions.

One of the most intriguing aspects of this compound is its role in the synthesis of complex peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacokinetic properties, such as enhanced stability and bioavailability. By incorporating 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine into peptidomimetic frameworks, researchers have been able to design molecules with potent biological activities against various disease targets, including cancer and infectious diseases.

The synthesis of 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the formation of the piperidine ring through cyclization reactions, followed by the introduction of the Boc group and the N-methoxy-N-methylcarbamoyl substituent. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these reactions, making this compound more accessible for large-scale applications.

In terms of applications, 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine has been extensively used as an intermediate in the synthesis of bioactive compounds. For instance, it has been employed in the construction of macrocyclic peptides, which are known for their ability to target specific protein-protein interactions. These interactions are often critical in various pathological processes, making them attractive targets for therapeutic intervention.

Moreover, this compound has shown promise in the development of enzyme inhibitors. By leveraging its structural features, researchers have designed inhibitors that effectively block key enzymes involved in disease progression. For example, studies have demonstrated that derivatives of 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine can inhibit proteases associated with viral replication, offering potential leads for antiviral therapies.

Another area where 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine has made significant contributions is in medicinal chemistry education and research. Its complex structure provides an excellent platform for teaching students about advanced synthetic techniques and molecular design principles. Additionally, its use in various research projects has facilitated the development of novel synthetic methodologies that are applicable to a wide range of chemical systems.

From an environmental standpoint, there is growing interest in understanding the ecological impact of compounds like 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine. While it is not classified as a hazardous substance under current regulations, its production and use require careful consideration to minimize environmental footprint. Recent studies have explored sustainable synthetic routes that reduce waste generation and energy consumption during its production.

In conclusion, 1-Boc-4-(N-Methoxy-N-Methylcarbamoyl)Methylpiperidine (CAS No. 416852-69-2) stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its unique structure and versatile functional groups make it an invaluable tool in drug discovery and chemical research. As advancements continue to be made in synthetic chemistry and pharmacology, this compound will undoubtedly play an even more prominent role in shaping future therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:416852-69-2)1-Boc-4-(N-methoxy-N-methylcarbamoyl)methylpiperidine
A873020
Purity:99%
Quantity:5g
Price ($):842.0
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